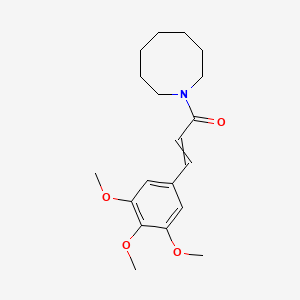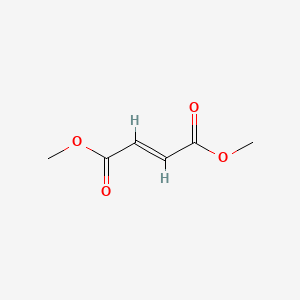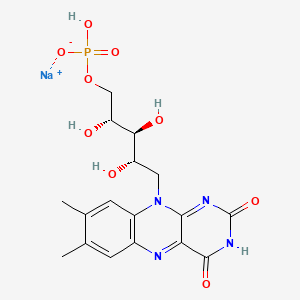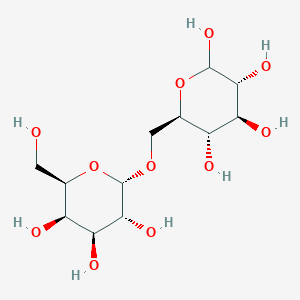
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one is a chemical compound with the molecular formula C4H4KNO4S. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. It is often used in research and development due to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one typically involves the reaction of 6-methyl-2,2-dioxooxathiazin-4-one with potassium hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a wide range of substituted products.
Wissenschaftliche Forschungsanwendungen
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the potassium ion and the hydride group, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-2,2-dioxooxathiazin-4-one: This compound is similar but lacks the potassium and hydride components.
Potassium hydride: A simpler compound that contains only potassium and hydride ions.
Uniqueness
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one is unique due to its combination of potassium, hydride, and the oxathiazinone structure. This combination imparts distinct reactivity and properties that are not observed in the individual components or similar compounds.
Eigenschaften
Molekularformel |
C4H6KNO4S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C4H5NO4S.K.H/c1-3-2-4(6)5-10(7,8)9-3;;/h2H,1H3,(H,5,6);;/q;+1;-1 |
InChI-Schlüssel |
LNRIGMMQUWGUAB-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].CC1=CC(=O)NS(=O)(=O)O1.[K+] |
Physikalische Beschreibung |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Löslichkeit |
Very soluble in water, very slightly soluble in ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)








![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)



